molecular formula C11H13Cl2NO B6614392 N-Tert-butyl-2,4-dichloro-benzamide CAS No. 61176-08-7

N-Tert-butyl-2,4-dichloro-benzamide

Cat. No.: B6614392
CAS No.: 61176-08-7
M. Wt: 246.13 g/mol
InChI Key: OFYMPLOWRZYCTN-UHFFFAOYSA-N
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Description

N-Tert-butyl-2,4-dichloro-benzamide is a chemical compound with the molecular formula C11H13Cl2NO and a molecular weight of 246.138 g/mol. This compound is known for its unique structural features, including a benzamide core with two chlorine atoms and a tert-butyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Tert-butyl-2,4-dichloro-benzamide typically involves the acylation of 2,4-dichloroaniline with tert-butylamine followed by chlorination. The reaction conditions require careful control of temperature and the use of appropriate solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that involve the use of reactors and continuous flow systems to maintain consistent quality and yield. The process is optimized to minimize by-products and ensure the efficient use of raw materials.

Chemical Reactions Analysis

Types of Reactions: N-Tert-butyl-2,4-dichloro-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzamides.

Scientific Research Applications

N-Tert-butyl-2,4-dichloro-benzamide has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-Tert-butyl-2,4-dichloro-benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-Tert-butyl-2,4-dichloro-benzamide is compared with other similar compounds to highlight its uniqueness:

  • N-(4-Tert-butyl-thiazol-2-yl)-2-chloro-benzamide: Similar in structure but with a thiazole ring instead of a benzamide core.

  • N-(tert-Butyl)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzamide: Contains a triazine ring, differing from the benzamide core.

These compounds share structural similarities but differ in their functional groups and core structures, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

N-tert-butyl-2,4-dichlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYMPLOWRZYCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409224
Record name ST50450299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61176-08-7
Record name ST50450299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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